2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a compound that features a pyrimidine ring substituted with a pyrazole moiety. It is characterized by its potential biological activities, particularly in medicinal chemistry. This compound is classified as a heterocyclic organic compound, which includes both nitrogen and carbon in its ring structures.
The compound is synthesized through various chemical reactions involving pyrimidine and pyrazole derivatives. It falls under the category of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities . The presence of aldehyde functionality also suggests potential reactivity in further chemical transformations.
The synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde typically involves the following steps:
These methods ensure high yields and purity of the target compound, often confirmed through spectral analysis techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural verification .
The molecular formula for 2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is . The structure comprises:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to understand its spatial arrangement and potential interactions with biological targets .
2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde can participate in several chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry and its potential for further functionalization .
The mechanism of action for compounds like 2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde often involves:
Quantitative structure-activity relationship studies can provide insights into how structural variations impact biological efficacy .
The physical properties of 2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde include:
Chemical properties include:
Data from spectral analysis (e.g., infrared spectroscopy) can confirm functional groups present in the compound .
2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:
Pyrazole-pyrimidine hybrids represent a privileged scaffold in medicinal chemistry due to their unique electronic properties, hydrogen-bonding capabilities, and spatial geometry. These bifunctional heterocycles combine the pharmacodynamic versatility of pyrazole (a five-membered di-nitrogen ring) with the nucleic acid mimicry of pyrimidine (a six-membered di-nitrogen ring). The compound 2-(3-Methyl-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde exemplifies this hybrid architecture, featuring a methyl-substituted pyrazole linked via a nitrogen bond (N1) to the pyrimidine ring’s 2-position, with an aldehyde group at the pyrimidine’s 5-position. This arrangement creates three distinct pharmacophoric regions:
Table 1: Structural Identifiers of 2-(3-Methyl-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde
Property | Value |
---|---|
IUPAC Name | 2-(3-methylpyrazol-1-yl)pyrimidine-5-carbaldehyde |
Molecular Formula | C₉H₈N₄O |
Molecular Weight | 188.19 g/mol |
Canonical SMILES | CC1=NN(C=C1)C2=NC=C(C=N2)C=O |
InChI Key | APRVWAULNXAWFO-UHFFFAOYSA-N |
PubChem CID | 82405183 |
The aldehyde group’s reactivity facilitates the synthesis of Schiff bases, hydrazones, and oximes, expanding chemical space for structure-activity relationship (SAR) studies. In kinase inhibitors, this scaffold binds conserved catalytic lysine residues (e.g., in PI3Kδ) through aldehyde-mediated hydrogen bonds, while the pyrimidine nitrogen anchors to hinge regions [2] [4]. Hybrids like CPL302253 leverage this motif, achieving IC₅₀ values of 2.8 nM against PI3Kδ by occupying the ATP-binding pocket’s affinity subregion [2].
Pyrazolylpyrimidine derivatives emerged as bioactive agents in the early 2000s, initially as ATP-competitive kinase inhibitors. Key milestones include:
Table 2: Evolution of Key Pyrazolylpyrimidine-Based Therapeutics
Era | Therapeutic Class | Representative Agent | Key Structural Feature | Target/Application |
---|---|---|---|---|
2005–2010 | Pan-PI3K Inhibitors | Pictilisib (GDC-0941) | Thienopyrimidine-morpholine | PI3Kα/β/δ/γ (Oncology) |
2010–2015 | Isoform-Selective PI3Kδi | Nemiralisib | Indole-pyrazolo[1,5-a]pyrimidine | Asthma/COPD (Inhaled) |
2015–Present | Antitubercular/Antimicrobial | EVT-13423170 | 4-Chloro-3-methyl-pyrazolylpyrimidine carbaldehyde | M. tuberculosis Membrane |
Hybridization strategies further diversified applications. For example:
This compound addresses three critical challenges in contemporary drug discovery:1. Synthetic Versatility: The aldehyde group enables single-step derivatization into:- Schiff bases (e.g., condensation with anilines for antimycobacterial agents) [4].- α-Aminophosphonates (via Kabachnik-Fields reaction) to enhance membrane permeability [7].- Bis(pyrazolyl)methanes (via Knoevenagel condensation) for anticancer applications [8].
Table 3: Synthetic Applications of the Aldehyde Group in Lead Diversification
Reaction Type | Reagents/Conditions | Product Class | Biological Activity |
---|---|---|---|
Nucleophilic Addition | Hydrazines, room temperature | Hydrazones | Antitubercular (MIC ≤ 0.6 μM) |
Kabachnik-Fields | Diethyl phosphate, amine | α-Aminophosphonates | Antimicrobial (vs. S. pneumoniae) |
Knoevenagel Condensation | Active methylenes, NaOAc catalyst | Bis(pyrazolyl)methanes | Antioxidant/anticancer (IC₅₀ < 10 μM) |
In silico analyses confirm favorable drug-likeness: Molecular weight (188.19 g/mol), hydrogen-bond acceptors (N=4), and rotatable bonds (N=3) comply with Lipinski’s rules. The aldehyde’s electrophilicity is tunable via electronic modulation (e.g., introducing electron-withdrawing groups at pyrimidine C4) to mitigate reactivity-associated toxicity [10].
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: